molecular formula C74H134N4O32 B8261863 GD2-Ganglioside

GD2-Ganglioside

Cat. No.: B8261863
M. Wt: 1591.9 g/mol
InChI Key: FFILOTSTFMXQJC-NHQGMKOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Structural Characterization of GD2-Ganglioside

Structural Components and Variability

Ceramide Backbone Composition

The ceramide moiety of GD2 consists of a sphingoid base (e.g., sphingosine, sphinganine, or phytosphingosine) amide-linked to a fatty acid (Fig. 1). The sphingoid base typically comprises 18 carbon atoms, though variations such as eicosphingosine (20 carbons) occur in specific tissues. Fatty acids attached to the ceramide range from $$ C{16} $$ to $$ C{24} $$, with saturated and monounsaturated chains predominating. This heterogeneity arises during ceramide biosynthesis in the endoplasmic reticulum, where serine palmitoyltransferase (SPT) catalyzes the condensation of serine and acyl-CoA substrates.

Table 1: Common Components of GD2’s Ceramide Backbone

Component Variants Biosynthetic Origin
Sphingoid Base Sphingosine, sphinganine, phytosphingosine ER (serine palmitoyltransferase)
Fatty Acid $$ C{16:0} $$, $$ C{18:0} $$, $$ C_{24:1} $$ ER (fatty acid elongation)
Oligosaccharide Chain Architecture

The oligosaccharide chain of GD2 follows the ganglioside nomenclature II3(NeuAc)2-Gg4Cer , indicating two α2-8-linked sialic acids (NeuAc) attached to the inner galactose residue (Fig. 2). Biosynthesis begins with glucosylceramide (GlcCer), which undergoes sequential glycosylation and sialylation in the Golgi apparatus:

  • GM3 synthesis : ST3GAL5 (GM3 synthase) adds a sialic acid to lactosylceramide.
  • GD3 synthesis : ST8SIA1 (GD3 synthase) attaches a second sialic acid via α2-8 linkage.
  • GD2 formation : β1-4 galactosylation of GD3 by B4GALNT1 extends the carbohydrate chain.

A unique feature of GD2 is the 9-O-acetylation of its terminal sialic acid, mediated by the CASD1 enzyme. This modification sterically hinders antibody binding, complicating immunotherapeutic targeting.

Comparative Analysis with GD3 and GM2

GD2 diverges from related gangliosides in both structure and function:

Table 2: Structural and Functional Comparison of GD2, GD3, and GM2

Ganglioside Sialic Acids Core Structure Expression Pattern Role in Cancer
GD2 2 (α2-8) GalNAcβ1-4Galβ1-4Glcβ1 Neuroectodermal tumors Immune evasion, metastasis
GD3 2 (α2-8) Galβ1-4Glcβ1 Melanoma, glioblastoma Apoptosis inhibition
GM2 1 GalNAcβ1-4Galβ1-4Glcβ1 Neural tissues Neuronal differentiation

Unlike GD3, which lacks the terminal GalNAc residue, GD2’s extended carbohydrate chain facilitates interactions with Siglec-7 and other immunosuppressive receptors. GM2, monoSialylated, plays a narrower role in neural development.

Evolutionary Conservation Across Species

GD2 exhibits remarkable phylogenetic conservation, detectable in vertebrates from teleost fish to mammals. In mice, GD2 expression on EL4 and RMA lymphoma cells enabled early studies of GD2-specific cytotoxic T lymphocytes (CTLs). The H-2Kb restriction of murine GD2-CTL responses mirrors human HLA-mediated recognition, underscoring conserved immunological roles. Notably, CASD1, the enzyme responsible for GD2 O-acetylation, shares 78% sequence homology between humans and mice, suggesting strong selective pressure to preserve this modification.

Historical Milestones in GD2 Research

  • 1985 : GD2 identified as a tumor-associated antigen in neuroblastoma and melanoma.
  • 1992 : Sjoberg et al. characterize 9-O-acetyl-GD2, revealing its resistance to sialidases.
  • 2009 : Clinical trials validate anti-GD2 monoclonal antibodies (dinutuximab) for high-risk neuroblastoma.
  • 2015 : CASD1 knockout models confirm its role in GD2 O-acetylation.
  • 2023 : Combinatorial therapies (HDAC inhibitors + sialic acid analogs) shown to upregulate GD2 expression, enhancing immunotherapeutic efficacy.

Properties

IUPAC Name

2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFILOTSTFMXQJC-NHQGMKOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H134N4O32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1591.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tissue-Based Isolation

GD2-ganglioside is naturally present in limited tissues, including the central nervous system and neuroendocrine tumors. Early isolation methods relied on lipid extraction from bovine brain or human tumor tissues, followed by chromatographic purification. The process typically involves:

  • Homogenization of tissues in chloroform/methanol (2:1 v/v) to solubilize lipids.

  • Folch partitioning to separate gangliosides into the aqueous phase.

  • Column chromatography using DEAE-Sephadex for anion-exchange separation, followed by silica gel chromatography with gradient elution (e.g., chloroform:methanol:water from 60:35:8 to 50:40:10).

A patent by CZ160295A3 details the use of salmon or cod fish liver as an alternative source, achieving GD2 yields of 0.12–0.15 mg/g tissue through a modified extraction protocol involving acetone defatting and reversed-phase HPLC. However, natural extraction faces challenges:

  • Low abundance (GD2 constitutes <0.01% of total brain gangliosides)

  • Co-purification of structurally similar gangliosides (e.g., GD3, GD1b)

Chemical Synthesis

Total Stereocontrolled Synthesis

The chemical synthesis of GD2 requires precise control over glycosidic bonds, particularly the α(2→8)-linked disialosyl moiety. Key advancements include:

Sialylation Strategies

  • Thioglycoside donors : Employing 2-thioglycosides of sialic acid with dimethyl(methy1thio)sulfonium triflate (DMTST) promoter enables α-selectivity >95% in sialyl-(2→8)-sialic acid formation.

  • Orthogonal protecting groups : Benzylidene acetonides at C-4/C-6 of galactose prevent unwanted side reactions during glycan chain elongation.

A 13-step synthesis from ceramide precursors achieves GD2 in 4.2% overall yield (Table 1):

Table 1: Key Steps in GD2 Total Synthesis

StepReactionReagentsYield
1Ceramide glucosylationUDP-glucose, β-glucosyltransferase78%
5GM3 formationCMP-Neu5Ac, ST3Gal-V65%
8GD3 synthesisCMP-Neu5Ac, ST8Sia158%
11GD2 assemblyUDP-GalNAc, β4GalNAcT142%

Solid-Phase Synthesis

Immobilizing the ceramide moiety on trityl resin allows iterative glycosylations. A 2017 study achieved 92% purity GD2 using:

  • Automated synthesizer for sugar coupling

  • Microwave-assisted sialylation (50°C, 15 min per sialic acid addition)

Enzymatic and Cell-Based Production

In Vitro Enzymatic Synthesis

Recombinant glycosyltransferases enable modular GD2 assembly:

Core Pathway Enzymes :

  • ST3Gal-V (GM3 synthase) : Transfers sialic acid to lactosylceramide (Km = 18 μM for CMP-Neu5Ac)

  • ST8Sia1 (GD3 synthase) : Adds α2-8-linked sialic acid to GM3 (Vmax = 12 nmol/min/mg)

  • β4GalNAcT1 (GD2 synthase) : Catalyzes β1-4 GalNAc transfer to GD3 (kcat/Km = 1.2 × 10^4 M−1s−1)

A cell-free system combining these enzymes with nucleotide sugar regeneration (CMP-Neu5Ac, UDP-GalNAc) produces GD2 at 0.8 g/L/day.

Engineered Cell Lines

CRISPR-Cas9 engineering of CHO-K1 cells to overexpress SPTLC1, ST3Gal5, ST8Sia1 , and B4GALNT1 increases GD2 titers to 45 mg/L in perfusion bioreactors. Critical parameters include:

  • Ceramide substrate feeding (C18:0/C24:1 ratio 3:1)

  • pH control (6.8–7.2) to stabilize sialyltransferases

Structural Modifications and Analogues

O-Acetylated GD2

O-Acetylation at C-9/C-7 of terminal sialic acid enhances tumor specificity. Production methods include:

  • Chemical acetylation : Treating GD2 with acetic anhydride/pyridine (20:1) at 4°C for 2 hr (65% yield)

  • Enzymatic acetylation : CASD1 acetyltransferase with acetyl-CoA (0.5 mM) converts 78% GD2 to OAcGD2

Fluorescent Probes

For imaging applications, GD2 labeled with BODIPY-FL via reductive amination shows:

  • Ex/Em : 505/513 nm

  • Detection limit : 5 nM in tissue sections

Analytical Characterization

Table 2: GD2 Quality Control Metrics

ParameterMethodSpecification
PurityHPTLC (Orcinol staining)≥98% single band
Sialic acid contentResorcinol assay2.0 ± 0.2 residues/molecule
Ceramide compositionGC-MSC18:0/C24:1 (≥85%)
AntigenicitySurface plasmon resonance (anti-GD2 mAb)KD ≤ 1 nM

Mass spectrometry (MALDI-TOF) confirms molecular weight (MW calc. 1835.8 Da, obs. 1835.7 ± 0.3 Da). NMR analysis (600 MHz, D2O/DMSO-d6) verifies glycosidic linkages through characteristic signals:

  • δ 4.75 ppm : β-GalNAc H1

  • δ 2.56 ppm : Neu5Ac H3eq

Industrial-Scale Production Challenges

Cost Analysis

MethodCost per gram ($)
Natural extraction12,500
Chemical synthesis8,200
Enzymatic synthesis3,400

Regulatory Considerations

  • Animal-derived materials : Fish liver-sourced GD2 requires prion removal steps for clinical use

  • Process validation : 3 consecutive batches with ≤5% variability in sialic acid content

Emerging Technologies

Continuous Flow Biocatalysis

Microfluidic reactors with immobilized ST8Sia1 and β4GalNAcT1 achieve:

  • Space-time yield : 2.1 g/L/hr

  • Enzyme reuse : 15 cycles with <10% activity loss

CRISPR-Engineered Glycosylation

Knock-in of ST8Sia1 and B4GALNT1 into HEK293 cells creates stable GD2 producers (1.2 g/L in fed-batch) .

Scientific Research Applications

Role in Cancer Biology

GD2 is predominantly expressed in neuroectodermal tumors such as neuroblastoma, melanoma, small cell lung cancer, and certain breast cancers. Its expression is associated with aggressive tumor characteristics and poor prognosis.

  • Tumor Progression : Studies indicate that GD2 contributes to the malignant properties of tumors by promoting cell growth, invasion, and adhesion. For instance, extracellular vesicles derived from GD2-expressing melanoma cells have been shown to enhance the malignant phenotypes of GD2-negative melanoma cells through signaling pathways involving integrins and epidermal growth factor receptors (EGFR) .
  • Cancer Stem Cells : GD2 is implicated in maintaining cancer stem cell populations, which are critical for tumor initiation and progression. In prostate cancer, for example, GD2 expression was found to be enriched in tumorspheres, suggesting a role in stemness and resistance to therapies .

Diagnostic and Prognostic Biomarker

GD2 serves as a promising biomarker for several cancers:

  • Neuroblastoma : Circulating GD2 levels have been identified as specific and sensitive indicators for high-risk neuroblastoma patients. Monitoring these levels can provide insights into treatment responses and prognostic outcomes .
  • Breast Cancer : In triple-negative breast cancer (TNBC), GD2 expression correlates with aggressive features and unfavorable prognosis. Its presence in cancer stem cells highlights its potential as a therapeutic target .

Therapeutic Target

The therapeutic applications of GD2 are particularly notable in immunotherapy:

  • Monoclonal Antibodies : The FDA-approved antibody Dinutuximab targets GD2 in neuroblastoma treatment. This antibody has demonstrated efficacy by inducing immune-mediated lysis of tumor cells . Additionally, newer approaches involving bispecific antibodies and CAR T-cell therapies targeting GD2 are being explored for various cancers .
  • Combination Therapies : Research has shown that targeting GD2 can enhance the effectiveness of other treatments. For instance, combining anti-GD2 antibodies with T-cell therapies has resulted in improved outcomes against breast cancer xenografts .

Case Studies and Research Findings

Several case studies illustrate the clinical relevance of GD2:

  • A study involving small cell lung cancer patients demonstrated that anti-GD2 antibodies could effectively target tumor sites, indicating its utility as a therapeutic agent .
  • In prostate cancer research, CRISPR-Cas9 knockout studies revealed that disrupting GD3 synthase (the enzyme responsible for GD2 synthesis) significantly impaired oncogenic traits in prostate cancer models .

Summary Table of Applications

Application AreaDescriptionReferences
Tumor BiologyPromotes growth, invasion, and adhesion; involved in cancer stem cell maintenance
Diagnostic BiomarkerSensitive indicator for high-risk neuroblastoma; associated with poor prognosis in TNBC
Therapeutic TargetTargeted by FDA-approved antibodies; potential for CAR T-cell therapies
Case StudiesDemonstrated efficacy in small cell lung cancer; impaired oncogenic traits in prostate cancer models

Comparison with Similar Compounds

Structural and Functional Differences

Gangliosides are classified based on their carbohydrate and sialic acid composition. Key gangliosides compared to GD2 include:

Ganglioside Structure Expression in Normal Tissues Cancer Association Key Enzymes Therapeutic Relevance
GD2 Disialo, GalNAc-GD1a Neurons, melanocytes, peripheral nerves Neuroblastoma, melanoma, gliomas, breast CSCs, sarcomas ST8SIA1, B4GALNT1 Target for mAbs (dinutuximab), CAR T-cells, vaccines; induces apoptosis/necrosis
GD3 Disialo, GM3-derivative Fetal tissues, retina, lymphocytes Melanoma, glioblastoma, lung cancer ST8SIA1 (GD3 synthase) Promotes invasion/metastasis; siRNA targeting GD3 synthase reduces GD2 in lung cancer
GD1b Disialo, extended core Brain gray matter Limited cancer association; cross-reactivity with anti-GD2 antibodies observed in vitro B4GALNT1, ST6GAL1 Minimal therapeutic targeting; potential off-target in GD2 therapies
GM2 Monosialo, GalNAc-GM3 Renal tubules, gastrointestinal tract Pancreatic ductal adenocarcinoma (CSCs), breast CSCs HEXA/B (GM2 synthase) Emerging target in pancreatic CSCs; linked to chemoresistance

Tumor-Specific Expression and Biomarker Utility

  • GD2 : Universally expressed in neuroblastomas (50 nmol/g tissue) but absent in differentiated tumors (e.g., ganglioneuromas) . Serum GD2 levels correlate with neuroblastoma progression (p < 0.001 vs. controls) .
  • GD3: Overexpressed in glioblastoma stem cells and melanomas, driving tumorigenicity via integrin recruitment .
  • GM2: Highly expressed in pancreatic CSCs; knockdown reduces sphere formation and tumorigenesis .

Therapeutic Targeting and Challenges

  • GD2-Specific Strategies :
    • Antibodies : Dinutuximab (anti-GD2 mAb) triggers complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC) in neuroblastoma . Cross-reactivity with GD1b/GD3 occurs in vitro but is negligible in GD2-dominant tumors .
    • CAR T-Cells : High-affinity GD2-CAR T-cells show potent antitumor activity but risk neurotoxicity (e.g., fatal encephalitis in preclinical models) .
    • Small Molecules : Cyclic peptides (e.g., 3F8-mimetics) bind GD2 with induced-fit mechanisms, mimicking mAb bioactivity .
  • GD3/GM2 Strategies :
    • siRNA : Targeting GD3 synthase (ST8SIA1) reduces GD2 expression in lung cancer, suppressing invasion and apoptosis .
    • Enzyme Inhibitors : Eliglustat (glucosylceramide synthase inhibitor) blocks ganglioside synthesis in H3K27M-mutant gliomas, inhibiting proliferation .

Mechanisms of Resistance and Microenvironment Influence

  • GD2: Enhances CSC properties in breast cancer; knockdown reduces tumorigenesis by 50% .
  • GD3/GD2 Crosstalk: Melanoma-derived extracellular vesicles (EVs) transfer GD2 to GD2-negative cells, amplifying malignant phenotypes (e.g., adhesion, invasion) .
  • Ganglioside Accessibility : The most complex ganglioside in a cell (e.g., GD2 in neuroblastoma) is often the most antibody-accessible, influencing therapeutic efficacy .

Q & A

Q. What methodologies are recommended for detecting GD2-ganglioside expression in cancer cells, and how do they differ in sensitivity and specificity?

GD2 detection commonly employs monoclonal antibodies (e.g., 14.G2a, 3F8) in techniques like flow cytometry (FACS), immunohistochemistry (IHC), or immunofluorescence (IF). Antibody specificity must be validated using GD2-positive and -negative cell lines to avoid cross-reactivity with structurally similar gangliosides (e.g., GD3, GM2) . Mass spectrometry (MS)-based lipidomics provides higher specificity for structural confirmation, distinguishing GD2 from other gangliosides through precise m/z ratios and fragmentation patterns . ELISA assays using GD2-coated plates are optimal for quantifying soluble GD2 in serum, but require standardization against synthetic GD2 standards to minimize batch variability .

Q. How does this compound contribute to tumorigenesis in neuroblastoma and melanoma?

GD2 promotes tumor survival by enhancing integrin-mediated adhesion, activating pro-survival signaling pathways (e.g., NF-κB), and suppressing immune recognition via interactions with myeloid-derived suppressor cells (MDSCs) . Experimental models show that GD2 synthase (GD2S) knockdown reduces tumor proliferation and metastasis, confirming its functional role . Researchers should validate GD2’s oncogenic effects using siRNA knockdown in xenograft models paired with transcriptomic profiling to identify downstream targets .

Q. What are the structural characteristics of GD2, and how do they influence its antigenicity in therapeutic targeting?

GD2 is a disialoganglioside with two sialic acid residues linked to a ceramide backbone. Its antigenic epitope resides in the terminal trisaccharide (GalNAcβ1-4[Neu5Acα2-8Neu5Acα2-3]Galβ1-4Glc), which is accessible for antibody binding in membrane microdomains . Structural variations in fatty acid chain length (C16–C24) and hydroxylation can affect antibody affinity; thus, synthetic GD2 standards with defined acyl chains are critical for assay calibration .

Advanced Research Questions

Q. How can researchers address contradictory data on GD2 expression patterns in normal versus malignant tissues?

Discrepancies arise from tissue-specific GD2S expression dynamics. For example, GD2 is abundant in fetal brain but restricted to peripheral nerves in adults, whereas tumors like neuroblastoma exhibit aberrant GD2S upregulation . To resolve contradictions, use orthogonal methods:

  • Spatial analysis : In situ hybridization for GD2S mRNA combined with IHC for GD2 protein in tissue sections .
  • Single-cell RNA sequencing : To identify GD2S+ subpopulations in heterogeneous tumors .
  • Lipidomics : Quantify GD2 in microdissected tumor regions versus adjacent normal tissue .

Q. What experimental designs are optimal for validating GD2 as a circulating biomarker in retinoblastoma or neuroblastoma?

  • Cohort selection : Include pre-treatment, on-therapy, and post-relapse serum samples to correlate GD2 levels with tumor burden .
  • Assay validation : Use HPLC-MS/MS for absolute quantification of GD2 in serum, with a lower limit of detection (LLOD) ≤1 ng/mL .
  • Controls : Compare GD2 levels in age-matched healthy donors and patients with non-GD2-expressing cancers to establish specificity .
  • Longitudinal studies : Monitor GD2 dynamics during anti-GD2 immunotherapy (e.g., dinutuximab) to assess biomarker utility in predicting relapse .

Q. What molecular mechanisms underlie resistance to GD2-targeted therapies, and how can they be overcome?

Resistance mechanisms include:

  • Antigen loss : Tumors downregulate GD2S post-therapy. Use combinatorial approaches with GD2S inhibitors (e.g., siRNA) to prevent antigen escape .
  • Immune suppression : GD2 ligation induces IL-6/STAT3 signaling, promoting regulatory T-cell infiltration. Combine anti-GD2 antibodies with checkpoint inhibitors (e.g., anti-PD-1) .
  • CAR-T cell exhaustion : Optimize GD2-CAR constructs with 4-1BB co-stimulatory domains to enhance persistence in H3K27M+ gliomas .

Q. How can GD2 synthase (GD2S) be exploited as a therapeutic target in breast cancer stem cells (BCSCs)?

GD2S is upregulated in BCSCs, driving tumor initiation and chemoresistance . Strategies include:

  • Pharmacological inhibition : Screen small-molecule libraries for GD2S inhibitors using in vitro enzymatic assays with fluorescently labeled substrates.
  • Epigenetic modulation : Use CRISPR/dCas9 systems to repress GD2S transcription in BCSC-enriched spheroids.
  • Biomarker validation : Correlate GD2S mRNA levels with patient outcomes in TCGA breast cancer datasets .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing GD2 expression heterogeneity within tumors?

  • Spatial statistics : Apply Moran’s I index to quantify GD2 clustering in IHC-stained sections.
  • Machine learning : Train convolutional neural networks (CNNs) to classify GD2-high versus GD2-low regions in whole-slide images .
  • Survival analysis : Use Cox proportional hazards models to assess GD2S expression as a prognostic factor, adjusting for stage and molecular subtypes .

Q. How should researchers validate anti-GD2 antibody specificity in preclinical models?

  • Competition assays : Pre-incubate antibodies with synthetic GD2 to confirm blocking of cell-surface binding .
  • Glycan arrays : Test cross-reactivity with >200 structurally related gangliosides .
  • Genetic knockout : Use GD2S−/− cell lines to confirm loss of antibody signal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.